

# Ferrocenoyl Chloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ferrocenoyl chloride*

Cat. No.: *B8677860*

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An in-depth exploration of the synthesis, properties, and applications of **Ferrocenoyl Chloride**, a versatile organometallic reagent crucial for advancements in chemical synthesis, analytical chemistry, and drug development.

## Introduction

**Ferrocenoyl chloride**, an organometallic compound featuring a ferrocene moiety, has emerged as a significant reagent for researchers and scientists across various disciplines. Its unique electrochemical properties, coupled with its reactivity as an acid chloride, make it an invaluable tool in bioorganometallic chemistry, materials science, and analytical method development. This technical guide provides a comprehensive overview of **Ferrocenoyl chloride**, including its chemical and physical properties, detailed synthesis protocols, and key applications, with a particular focus on its role as a derivatizing agent for sensitive analytical detection.

## Core Properties of Ferrocenoyl Chloride

**Ferrocenoyl chloride**, also known as 1-Chlorocarbonylferrocene or Ferrocenecarbonyl chloride, is a crystalline solid.<sup>[1]</sup> A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	1293-79-4	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> ClFeO	<a href="#">[1]</a>
Molecular Weight	248.49 g/mol	<a href="#">[1]</a>
Appearance	Crystals	<a href="#">[1]</a>
Storage Temperature	-20°C	<a href="#">[1]</a>

## Synthesis of Ferrocenoyl Chloride: Experimental Protocols

The synthesis of **Ferrocenoyl chloride** is most commonly achieved through the reaction of ferrocenecarboxylic acid with a chlorinating agent. Two reliable methods are detailed below.

### Method 1: Synthesis using Oxalyl Chloride

This method provides a high yield of **Ferrocenoyl chloride**.

Experimental Protocol:

- Under a nitrogen atmosphere, dissolve ferrocenecarboxylic acid (1.20 g, 5.2 mmol) in freshly distilled dichloromethane (10 ml) in a flask equipped with a stirrer.
- Cool the solution to 0°C using an ice bath.
- Add oxalyl chloride (4 ml, 46.8 mmol) dropwise to the stirred solution.
- Allow the resulting mixture to stir at ambient temperature for 4 hours.
- Remove the solvent under reduced pressure.
- Triturate the resulting residue with hot pentane.
- Filter the mixture and concentrate the filtrate under reduced pressure.

- Crystallize the resulting residue from pentane to yield a red crystalline solid.[2]

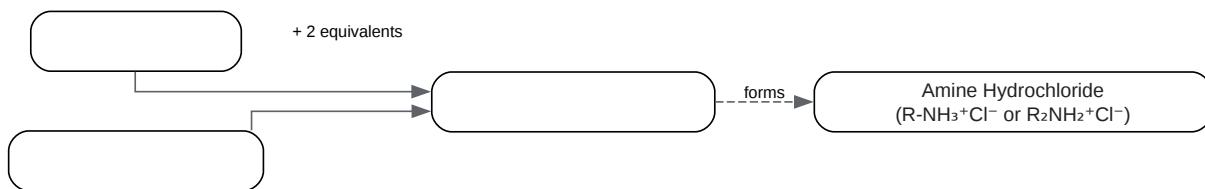
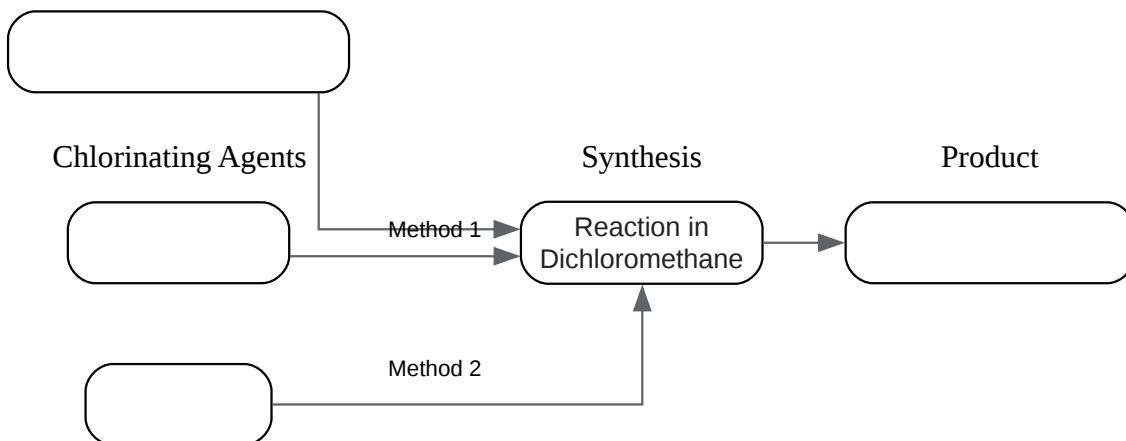
## Method 2: Synthesis using Triphosgene

This alternative method offers the advantage of milder reaction conditions and avoids the formation of certain byproducts.[1]

Experimental Protocol:

- In a suitable reaction vessel, combine ferrocenecarboxylic acid, triethylamine, and a catalytic amount of DMAP in methylene dichloride.
- Add triphosgene to the mixture at room temperature.
- Stir the reaction to completion.
- Work up the reaction mixture to isolate the **Ferrocenoyl chloride** product.[1]

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## References

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